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Introduction

TD-4208, known as revefenacin, is a long-acting muscarinic antagonist (LAMA) developed for
the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2]
Administered once-daily via nebulization, it offers a therapeutic option for patients who require
or prefer this mode of delivery.[3][4] This technical guide provides a comprehensive overview of
the pharmacokinetics of TD-4208, detailing its absorption, distribution, metabolism, and
excretion, supported by data from pivotal clinical studies.

Core Pharmacokinetic Properties

Revefenacin exhibits a pharmacokinetic profile characterized by rapid absorption into the
systemic circulation following nebulized administration, followed by extensive metabolism and a
slow apparent terminal elimination.[5] This profile results in low systemic exposure and minimal
accumulation with repeated dosing.[3][5]

Absorption

Following once-daily nebulized administration in patients with COPD, the time to reach
maximum plasma concentration (Tmax) for both revefenacin and its major active metabolite,
THRX-195518, is approximately 14 to 31 minutes.[6] The absolute bioavailability of an oral
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dose of revefenacin is low, at less than 3%.[6] Steady-state concentrations are typically
achieved within 7 days of repeated dosing, with an accumulation of less than 1.6-fold.[6]

Distribution

Revefenacin demonstrates extensive distribution into tissues, with an apparent volume of
distribution of the central compartment of 313 L in healthy subjects.[6] The in vitro protein
binding of revefenacin and its active metabolite, THRX-195518, to human plasma proteins is
71% and 58%, respectively.[6]

Metabolism

The primary metabolic pathway for revefenacin is hydrolysis of the primary amide to form its
active metabolite, THRX-195518.[6] This conversion is rapid, with the Tmax of the metabolite
coinciding with that of the parent drug.[6] Systemic exposures to THRX-195518 are
approximately 4- to 6-fold higher than those of revefenacin based on AUC.[6] While THRX-
195518 is pharmacologically active, its potency at muscarinic receptors is lower than that of
revefenacin.[7] In vitro studies indicate that revefenacin is a substrate of P-glycoprotein (P-gp)
and Breast Cancer Resistance Protein (BCRP), while its active metabolite is a substrate of
Organic Anion Transporting Polypeptides (OATP)1B1 and OATP1B3.[6]

EXxcretion

The terminal plasma elimination half-life of revefenacin and its active metabolite following once-
daily dosing in COPD patients ranges from 23 to 58 hours.[6] Following a single intravenous
dose of radiolabeled revefenacin in healthy male subjects, approximately 54% of the
radioactivity was recovered in feces and 27% in urine.[8] This indicates that both renal and
non-renal (likely hepatic) pathways contribute to the elimination of revefenacin and its
metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of revefenacin and its
major metabolite, THRX-195518, from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Revefenacin (175 pg and 700 pg) in a
Thorough QT Study[9]
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. 175 pg Revefenacin 700 pg Revefenacin
Parameter (Unit) . ] . .
(Arithmetic Mean * SD) (Arithmetic Mean + SD)
Cmax (ng/mL) 0.0461 £+ 0.0297 0.189 £ 0.098
Tmax (hr) 0.25 0.25
AUC (ng-h/mL) 0.162 +0.118 0.583 +0.281

Table 2: Population Pharmacokinetic Predicted Steady-State Exposure of Revefenacin and
THRX-195518 in COPD Patients[10]

Dose Analyte AUCO0-24 (ng-h/mL) Cmax (ng/mL)
88 ug Revefenacin 0.157
175 pg Revefenacin 0.319
88 ug THRX-195518 0.396
175 g THRX-195518 0.849

Experimental Protocols
Bioanalytical Methods

The quantification of revefenacin and its metabolite THRX-195518 in human plasma is
performed using validated high-performance liquid chromatography-tandem mass spectrometry
(HPLC-MS/MS) methods. A summary of the bioanalytical methods used in clinical studies is
provided in the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 210598.[6]

o Sample Preparation: Typically involves solid-phase extraction (SPE) or liquid-liquid extraction
(LLE) to isolate the analytes from the plasma matrix.

o Chromatography: Reversed-phase HPLC is used to separate the analytes from endogenous

plasma components.

o Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM)
mode provides high selectivity and sensitivity for the quantification of revefenacin and its
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metabolite.

» Validation: The methods are validated according to regulatory guidelines for accuracy,
precision, selectivity, sensitivity, recovery, and stability.

Signaling Pathway and Experimental Workflow
Mechanism of Action: Muscarinic Receptor Antagonism

Revefenacin is a competitive antagonist at all five human muscarinic acetylcholine receptors
(M1-M5).[11] Its therapeutic effect in COPD is primarily mediated through antagonism of the
M3 receptor on airway smooth muscle, leading to bronchodilation.[2] Revefenacin exhibits
kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from the
M3 receptor.
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Caption: Mechanism of action of revefenacin at the M3 muscarinic receptor.

Clinical Trial Workflow for Pharmacokinetic Assessment

The assessment of revefenacin's pharmacokinetics is a critical component of its clinical
development program. A typical workflow for a pharmacokinetic study is outlined below.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12427363?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Study Conduct

Blood Sampling
(Serial Time Points)

Plasma Separation
and Storage

Drug Administration
(Nebulized Revefenacin)

Bioanalysis

Sample Extraction

GPLC-MS/MS Analysa

CConcentration DeterminatioD

/ AN
/ N\
Phifnacokinetic Wsis

(

on-Compartmental Population PK Modeling
Analysis

N /S

PK Parameter Calculatio
(Cmax, AUC, T%, etc.)

|

Click to download full resolution via product page

Caption: Workflow for a clinical pharmacokinetic study of revefenacin.
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Conclusion

TD-4208 (revefenacin) possesses a pharmacokinetic profile suitable for a once-daily inhaled
therapy for COPD. Its rapid absorption, extensive metabolism to a less potent metabolite, and
long terminal half-life contribute to its sustained bronchodilatory effect with low systemic
exposure, thereby minimizing the potential for systemic anticholinergic side effects. The data
presented in this guide provide a comprehensive foundation for understanding the clinical
pharmacology of this important therapeutic agent.
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at: [https://www.benchchem.com/product/b12427363#pharmacokinetics-of-td-428]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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